Tert-butyl 2-(hydroxymethyl)acrylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)acrylate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved from formaldehyde and tert-butyl acrylate . Another method involves the reaction of tert-butyl acrylate with paraformaldehyde in the presence of catalytic 1,4-diazabicyclo [2.2.2]octane and tert-butyl alcohol at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Chemical Reactions Analysis
This compound can undergo free-radical polymerization, which is a common method used to produce polymeric materials . The reaction of tert-butyl acrylate with paraformaldehyde leads to the formation of tert-butyl alpha-(hydroxymethyl)acrylate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.2 . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .Scientific Research Applications
Polymerization and Polymer Properties
Radical Polymerization : Tert-butyl α-(hydroxymethyl) acrylate undergoes radical polymerization, resulting in atactic polymers with a high molecular weight. Cyclopolymerization of its ether dimer can create soluble polymers through spontaneous bulk reactions at temperatures over 120°C. These polymers can undergo thermolysis to remove tert-butyl groups, producing lactone and ester groups (Mathias, Warren, & Huang, 1991).
Anionic Polymerization : This compound can also be polymerized anionically, leading to poly(acrylic acid) with narrow molecular weight distributions when purified and polymerized under controlled conditions (Kitano, Fujimoto, & Nagasawa, 1977).
Block Copolymer Formation : The polymerization of hydroxy and amino functional acrylates and methacrylates with protective groups like tert-butyldimethylsilyl has been explored. This includes the synthesis of block copolymers based on polystyrene macroinitiators by atom transfer radical polymerization (ATRP) (Yin, Habicher, & Voit, 2005).
Polymer Stabilization
- Thermal Stabilizer for Polymers : This compound acts as an effective stabilizer for the thermal degradation of butadiene type polymers, especially under an oxygen-free atmosphere. Its stabilizing mechanism involves polymer radical trapping followed by fast hydrogen transfer (Yachigo et al., 1988).
Advanced Material Applications
Nanosphere Formation : The synthesis of nanospheres with applications in fluorescence in situ hybridization assays has been demonstrated. For example, poly(tert-butyl acrylate)-block-poly(2-hydroxyethyl methacrylate) can be modified to form fluorescent diblock nanospheres (Li, Liu, Law, & Sells, 2002).
Preparation of Functional Grafts on Polyethylene : Tert-butyl acrylate polymers can be used to prepare functional grafts on polyethylene. This involves attaching a functionalized polymer to an oxidized polyethylene film and then hydrolyzing it to produce grafts with specific chemical properties (Bergbreiter, Franchina, & Kabza, 1999).
On-demand Dismantlable Adhesion Systems : High-molecular-weight and functional acrylic block copolymers containing tert-butyl acrylate have been developed for use in adhesion systems that can be dismantled in response to dual external stimuli such as photoirradiation and postbaking (Yamanishi, Sato, & Matsumoto, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .
Mode of Action
The compound interacts with its targets through polymerization processes. This compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .
Pharmacokinetics
The compound’s water solubility influences its distribution and bioavailability during the polymerization process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk The biochemical properties of this compound are largely determined by its structure and reactivity
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that acrylates, in general, can interact with cellular processes. For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that it can undergo free-radical polymerization, which is a common method used to produce polymeric materials . This process involves the formation of radicals, which can react with other molecules to form a polymer chain
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of acrylates can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438124 | |
Record name | t-butyl hydroxymethylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121065-74-5 | |
Record name | t-butyl hydroxymethylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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